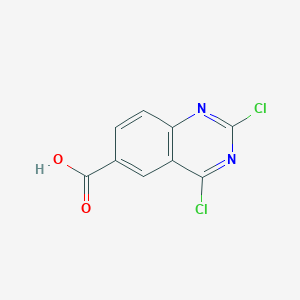
(5-Acetyl-1,3-phenylene)diboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetyl-1,3-phenylene)diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a benzene ring with an acetyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-1,3-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of (5-Acetyl-1,3-phenylene)diboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (5-Acetyl-1,3-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Formation of substituted acetyl derivatives.
科学研究应用
(5-Acetyl-1,3-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped graphene and other nanomaterials
作用机制
The mechanism of action of (5-Acetyl-1,3-phenylene)diboronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in catalytic cycles involving palladium or other transition metals, facilitating cross-coupling reactions and other transformations.
相似化合物的比较
1,3-Phenylenediboronic Acid: Similar structure but lacks the acetyl group, making it less versatile in certain applications.
4-Bromo-1,3-phenylenediboronic Acid: Contains a bromine atom, which can be used for further functionalization.
2-Methoxy-1,3-phenylenediboronic Acid: Contains a methoxy group, offering different reactivity and applications.
Uniqueness: (5-Acetyl-1,3-phenylene)diboronic acid is unique due to the presence of the acetyl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.
属性
分子式 |
C8H10B2O5 |
|---|---|
分子量 |
207.79 g/mol |
IUPAC 名称 |
(3-acetyl-5-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H10B2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4,12-15H,1H3 |
InChI 键 |
JPYNGDNSAMFVOQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(=O)C)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



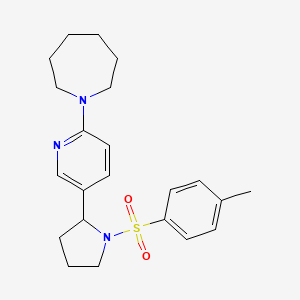
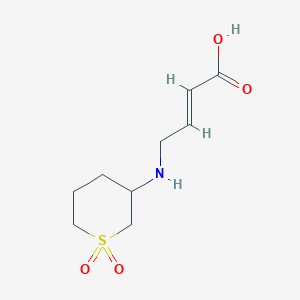
![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
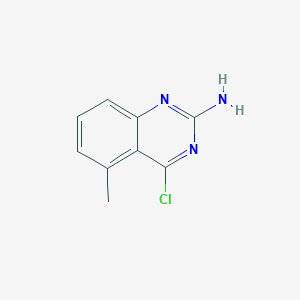
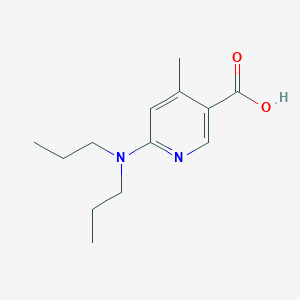
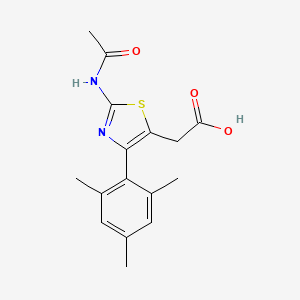
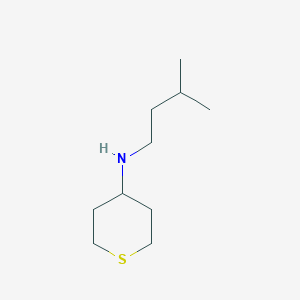
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
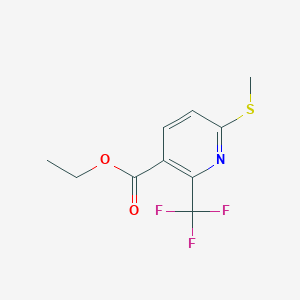
![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
